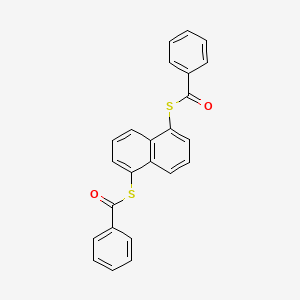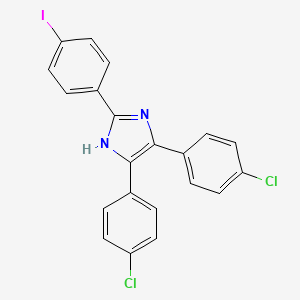![molecular formula C17H19FN2O3S B4747601 N-{4-[(butylamino)sulfonyl]phenyl}-3-fluorobenzamide](/img/structure/B4747601.png)
N-{4-[(butylamino)sulfonyl]phenyl}-3-fluorobenzamide
Vue d'ensemble
Description
N-{4-[(butylamino)sulfonyl]phenyl}-3-fluorobenzamide, commonly known as BAY 43-9006, is a small molecule inhibitor that has been developed for the treatment of cancer. It was first synthesized in 1999 by Bayer AG and has since undergone extensive research for its potential therapeutic applications.
Mécanisme D'action
BAY 43-9006 works by inhibiting the activity of several protein kinases, including RAF kinase and VEGFR kinase. By blocking these kinases, BAY 43-9006 prevents the activation of downstream signaling pathways that are involved in tumor growth and angiogenesis.
Biochemical and Physiological Effects:
BAY 43-9006 has been shown to have several biochemical and physiological effects in cancer cells. It inhibits cell proliferation and induces apoptosis, or programmed cell death, in cancer cells. It also inhibits angiogenesis, the process by which tumors develop new blood vessels to supply nutrients and oxygen.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of BAY 43-9006 in lab experiments is its specificity for certain signaling pathways, which allows researchers to study the effects of inhibiting these pathways in cancer cells. However, one limitation is that BAY 43-9006 may not be effective in all types of cancer, and its efficacy may vary depending on the specific genetic mutations present in the cancer cells.
Orientations Futures
There are several future directions for research on BAY 43-9006. One area of interest is the development of combination therapies that involve BAY 43-9006 and other targeted therapies or immunotherapies. Another area of interest is the identification of biomarkers that can predict which patients are most likely to respond to BAY 43-9006 treatment. Additionally, there is ongoing research on the development of new small molecule inhibitors that target similar signaling pathways as BAY 43-9006.
Applications De Recherche Scientifique
BAY 43-9006 has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit several signaling pathways that are involved in tumor growth and angiogenesis, including the RAF/MEK/ERK pathway and the VEGFR/PDGFR pathway.
Propriétés
IUPAC Name |
N-[4-(butylsulfamoyl)phenyl]-3-fluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN2O3S/c1-2-3-11-19-24(22,23)16-9-7-15(8-10-16)20-17(21)13-5-4-6-14(18)12-13/h4-10,12,19H,2-3,11H2,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQKATKMNABLOCS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(butylsulfamoyl)phenyl]-3-fluorobenzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-{[3-(2,5-dimethyl-3-thienyl)-1-(2-fluorophenyl)-1H-pyrazol-4-yl]methyl}-3-piperidinecarboxamide](/img/structure/B4747518.png)
![2-{4-[(4-methylphenoxy)acetyl]-1-piperazinyl}pyrimidine](/img/structure/B4747522.png)
![4-[(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-chloro-6-methoxyphenyl benzoate](/img/structure/B4747527.png)
![N-(2,4-difluorophenyl)-N'-[3,5-dimethyl-1-(3-methylbenzyl)-1H-pyrazol-4-yl]urea](/img/structure/B4747534.png)
![2-[(4-tert-butylphenyl)sulfonyl]-N-cyclopentylhydrazinecarbothioamide](/img/structure/B4747537.png)
![5-[(4-benzyl-1-piperazinyl)sulfonyl]-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B4747544.png)

![4-{[1-(3,4-dimethylphenyl)-4-(methoxycarbonyl)-5-methyl-2-oxo-1,2-dihydro-3H-pyrrol-3-ylidene]methyl}benzoic acid](/img/structure/B4747561.png)

![5'-bromo-5-butyl-7-methyl-6H-spiro[1,3-diazatricyclo[3.3.1.1~3,7~]decane-2,3'-indole]-2',6(1'H)-dione](/img/structure/B4747588.png)

![3-allyl-5-{[1-(3-nitrophenyl)-1H-pyrrol-2-yl]methylene}-1,3-thiazolidine-2,4-dione](/img/structure/B4747612.png)
![N-2,1,3-benzoxadiazol-4-yl-2-[4-(2-pyridinyl)-1-piperazinyl]acetamide](/img/structure/B4747616.png)
